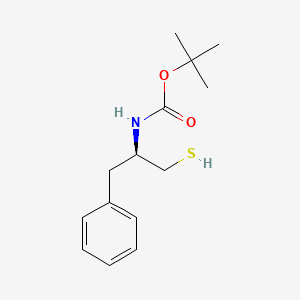

(r)-2-benzyl-2-n-bocamino-ethyl thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate is an organic compound with the molecular formula C14H21NO2S. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Mecanismo De Acción

Target of Action

Thiol-containing compounds are known to interact with various proteins and enzymes in the body . They can form covalent bonds with specific amino acid residues in proteins, such as cysteine and lysine . This interaction can lead to changes in protein function and structure, affecting various biological processes .

Mode of Action

®-2-Benzyl-2-N-Boc-amino-ethyl thiol, like other thiol-containing compounds, can undergo a wide array of oxidative modifications . It can form covalent cross-links that stabilize protein structure and function as a powerful nucleophile in many enzyme active sites . Thiol-containing compounds can also participate in redox signaling, functioning as a regulatory reversible molecular switch .

Biochemical Pathways

For instance, they are involved in the oxidation of thiols to disulfides, a process of great importance in organic synthesis for both synthetic and biological purposes . They can also participate in thiol-mediated uptake, a mechanism that explains the surprisingly efficient cellular uptake of substrates attached to thiol-reactive groups .

Pharmacokinetics

The pharmacokinetics of thiol-containing compounds can be influenced by various factors, including their chemical structure, the presence of functional groups, and the physiological conditions under which they are administered .

Result of Action

For example, they can alter protein function, participate in redox signaling, and influence cellular uptake of substrates .

Action Environment

The action, efficacy, and stability of ®-2-Benzyl-2-N-Boc-amino-ethyl thiol can be influenced by various environmental factors. These may include the presence of other reactive species, the redox state of the cellular environment, and the presence of specific enzymes or proteins that can interact with the compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with ®-1-mercapto-3-phenylpropan-2-ol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The thiol group (-SH) in ®-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols, amines.

Substitution: Various carbamate derivatives.

Aplicaciones Científicas De Investigación

®-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparación Con Compuestos Similares

tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate: The non-chiral version of the compound.

tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate derivatives: Compounds with different substituents on the phenyl or carbamate groups.

Uniqueness: ®-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral counterparts. The presence of both a thiol and a carbamate group also provides a versatile platform for chemical modifications and interactions.

Actividad Biológica

(R)-2-benzyl-2-n-bocamino-ethyl thiol is a thiol compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound features a benzyl group, a tert-butoxycarbonyl (Boc) protected amine, and a thiol functional group. Its molecular structure can be represented as follows:

- Molecular Formula : C13H17N1O2S1

- CAS Number : 1217604-63-1

The presence of the thiol group contributes to its reactivity and potential interactions with various biological targets.

Antioxidant Properties

Thiol compounds are known for their antioxidant properties, which can protect cells from oxidative stress. Studies have indicated that this compound may exhibit significant scavenging activity against free radicals, thus potentially playing a role in preventing cellular damage associated with various diseases.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have shown promising results. In vitro studies demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance, it was found to induce apoptosis in human hepatocellular carcinoma cells (HepG2), suggesting its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 4.5 | Induction of apoptosis |

| A549 | 6.0 | Cell cycle arrest |

| SW620 | 3.8 | Inhibition of proliferation |

The biological activity of this compound is largely attributed to its ability to interact with cellular targets through the thiol group. This interaction can lead to:

- Reduction of Disulfide Bonds : The thiol group can reduce disulfide bonds in proteins, altering their structure and function.

- Modulation of Enzyme Activity : It may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in cancer cells.

Study on HepG2 Cells

In a recent study, this compound was tested on HepG2 cells, where it was observed that treatment with the compound resulted in a significant increase in apoptotic cells compared to control groups. Flow cytometry analysis indicated that at concentrations as low as 0.625 µM, there was a notable rise in apoptosis rates.

Comparative Studies with Other Thiols

Comparative studies with other thiol compounds revealed that this compound exhibited superior anticancer activity against several tested cell lines. Its unique structural features contributed to enhanced binding affinity to target proteins involved in cancer progression.

Propiedades

IUPAC Name |

tert-butyl N-[(2R)-1-phenyl-3-sulfanylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-12(10-18)9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,15,16)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBYEBRVJRDWPB-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.